zanamivir hydrate
Description
Context within Neuraminidase Inhibitor Development
The development of zanamivir (B325) hydrate (B1144303) is rooted in the understanding of the influenza virus's life cycle, specifically the role of the enzyme neuraminidase. wikipedia.orgnih.govnih.gov This surface glycoprotein (B1211001) is crucial for the release of newly formed virus particles from infected cells, thereby enabling the spread of the infection. nih.govcsiropedia.csiro.au The concept of inhibiting this enzyme as an antiviral strategy gained traction in the latter half of the 20th century.
Early research in the 1970s identified 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a sialic acid analogue, as an inhibitor of neuraminidase. wikipedia.orgcsiropedia.csiro.au While DANA itself was a relatively weak inhibitor, its discovery provided a critical scaffold and proof-of-concept for the development of more potent inhibitors. wikipedia.orgcsiropedia.csiro.au The availability of the X-ray crystal structure of influenza neuraminidase in the early 1990s was a pivotal moment. wikipedia.org This allowed scientists to visualize the enzyme's active site and employ computer-assisted, rational drug design to create a molecule that could bind with high affinity and specificity. nih.gov Zanamivir was the groundbreaking result of this structure-based design approach, representing a significant leap forward from traditional trial-and-error methods in drug discovery. nih.govnih.gov
Historical Trajectory of Zanamivir Hydrate Research Milestones
The journey of this compound from a theoretical molecule to a recognized antiviral agent is marked by several key milestones:
1989: The compound later to be known as zanamivir was first synthesized by a team of scientists at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO), in collaboration with the Victorian College of Pharmacy and Monash University. wikipedia.org This discovery was the culmination of a research program funded by the Australian biotechnology company, Biota Holdings. wikipedia.org
1990: The patent rights for zanamivir were licensed to Glaxo (now GlaxoSmithKline) for further development and commercialization. wikipedia.org
1993: The landmark paper detailing the rational design and synthesis of zanamivir was published in the journal Nature. nih.gov This publication highlighted the potent inhibitory activity of the compound against influenza virus replication in both cell cultures and animal models. nih.gov The same year, Phase I clinical trials for zanamivir commenced. csiropedia.csiro.au
1994: Phase II clinical trials for the inhaled formulation of zanamivir were initiated. csiropedia.csiro.au
1997: The comprehensive Phase III clinical trials for inhaled zanamivir were completed. csiropedia.csiro.au
1998: An application for the marketing of zanamivir was filed with the U.S. Food and Drug Administration (FDA). csiropedia.csiro.au
1999: Zanamivir received approval for the treatment of influenza in the United States and the European Union. wikipedia.org
2006: The FDA expanded the approval of zanamivir to include the prevention (prophylaxis) of influenza in adults and children aged five years and older. wikipedia.org
This timeline underscores the efficient progression of this compound through the rigorous phases of drug development, a testament to the precision of its design.
Detailed Research Findings
The development of this compound was supported by extensive preclinical and clinical research to establish its characteristics.
Preclinical Research Findings
Preclinical studies were instrumental in demonstrating the initial viability of this compound as an antiviral agent. These studies, conducted in various animal models, confirmed the compound's low toxicity and potent antiviral activity. nih.gov
| Preclinical Study Aspect | Key Findings |
| Toxicology | Toxicology programs demonstrated that zanamivir has very low toxicity, with no drug-specific toxicities observed in animal studies. Systemic plasma concentrations up to 1336-fold higher than those achieved in clinical use were not associated with significant adverse effects. nih.gov |
| In Vitro Activity | Zanamivir was shown to be a potent and specific inhibitor of the neuraminidases of both influenza A and B viruses. nih.gov |
| Animal Models (Ferrets and Mice) | The compound was found to be an effective inhibitor of influenza virus replication in animal models, providing a strong basis for human trials. nih.gov |
Clinical Research Findings
Clinical trials in humans were conducted in a phased approach to gather comprehensive data on this compound.
Phase I trials focused on the initial safety and pharmacokinetic profile of zanamivir in healthy volunteers.
| Phase I Study Parameter | Key Findings |
| Pharmacokinetics (Intravenous) | Following intravenous administration, zanamivir was found to be excreted unchanged in the urine, with no metabolites detected. The serum half-life ranged from 2.5 to 5.1 hours. fda.govnih.gov |
| Pharmacokinetics (Inhaled) | After oral inhalation, the bioavailability of zanamivir is low, at approximately 2%. wikipedia.org About 4% to 17% of the inhaled dose is systemically absorbed. fda.gov |
| Safety | In a study involving patients with mild to moderate asthma (without acute influenza), bronchospasm was documented in one of thirteen patients following zanamivir administration. fda.gov |
Phase II studies were designed to evaluate the efficacy and further assess the safety of zanamivir in patients with influenza.
| Phase II Study Parameter | Key Findings (Intravenous Formulation) |
| Patient Population | 130 hospitalized adult patients with influenza, 83% of whom required intensive care. The most common influenza subtype was A/H1N1pdm09 (71%). nih.gov |
| Viral Load Reduction | In 93 patients with quantifiable virus at baseline, there was a median decrease in viral load of 1.42 log10 copies/mL after two days of treatment. nih.gov |
| Safety Profile | Adverse events were reported in 85% of patients and serious adverse events in 34%. These included bacterial pulmonary infections, respiratory failure, and sepsis. No fatalities were considered to be related to zanamivir. nih.gov |
Phase III trials were large-scale studies to confirm the efficacy and safety of zanamivir for the treatment and prevention of influenza.
| Phase III Study Parameter | Key Findings (Inhaled Formulation - Treatment) |
| Primary Efficacy Endpoint | In a study of 455 patients, inhaled zanamivir relieved influenza symptoms a median of 1.5 days earlier than placebo in the influenza-positive population. wikipedia.org |
| High-Risk Patients | In high-risk patients, symptoms were alleviated a median of 2.5 days earlier with zanamivir compared to placebo. nih.gov |
| Safety | The adverse event profiles for inhaled zanamivir and placebo were similar. nih.gov |
Properties
CAS No. |
171094-49-8 |
|---|---|
Molecular Formula |
C3H6N6O |
Origin of Product |
United States |
Molecular Mechanism of Action of Zanamivir Hydrate
Influenza Neuraminidase Targeting
Influenza neuraminidase (NA) is a glycoprotein (B1211001) found on the surface of influenza virions. Its primary role involves cleaving sialic acid residues from glycoconjugates on the surface of infected host cells and from newly formed viral particles themselves patsnap.compreprints.orgmdpi.com. This enzymatic activity is critical for the release of progeny virions from infected cells and for preventing viral aggregation, thereby facilitating the efficient dissemination of the virus patsnap.compreprints.orgmdpi.com.
Zanamivir (B325) hydrate (B1144303) is a structural analog of sialic acid, the natural substrate of neuraminidase patsnap.comnih.govplos.org. Its structural similarity allows it to bind competitively to the highly conserved active site of the neuraminidase enzyme patsnap.comnih.govnih.gov. This binding prevents the enzyme from interacting with and cleaving its natural substrate, thus inhibiting neuraminidase enzymatic activity patsnap.com. The interaction between zanamivir and neuraminidase involves the formation of hydrogen bonds and ionic interactions with key amino acid residues within the enzyme's active site, ensuring a high-affinity binding patsnap.comnih.govmdpi.com. For instance, a positively charged guanidine (B92328) group on zanamivir is crucial for forming hydrogen bonds or ionic contact with residue E119 in the neuraminidase active site nih.gov.
The inhibition of neuraminidase by zanamivir hydrate directly blocks the release of newly formed influenza virions from infected host cells drugbank.compatsnap.compreprints.orgtocris.com. Without functional neuraminidase, the sialic acid residues on the host cell surface and on the nascent viral particles remain uncleaved. This results in the newly assembled virions remaining tethered to the surface of the infected cell or aggregating with each other, rather than detaching and spreading to infect new cells drugbank.compatsnap.compreprints.orgmdpi.comtocris.com. This blockade reduces the viral load and limits the spread of the virus within the respiratory tract patsnap.com.
Kinetic Characteristics of Enzyme Inhibition
The inhibitory action of this compound against neuraminidase is characterized by specific kinetic properties, including slow-binding kinetics and quantifiable inhibition constants.
This compound exhibits slow-binding kinetics to influenza neuraminidase plos.orgnih.govresearchgate.net. This means that the formation of the enzyme-inhibitor complex is not instantaneous but rather proceeds at a measurable rate over time, leading to a time-dependent increase in the observed inhibition. Research indicates that a preincubation step of neuraminidase with zanamivir results in lower IC50 values compared to reactions initiated without preincubation, which is consistent with a slow-binding mechanism plos.orgnih.gov. This slow-binding characteristic contributes to the drug's sustained antiviral activity patsnap.com.
The inhibitory potency of this compound against influenza neuraminidase is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Studies have shown that zanamivir is a potent inhibitor, with IC50 values typically in the nanomolar range. For instance, IC50 values have been reported as 0.95 nM for influenza A and 2.7 nM for influenza B viral neuraminidase tocris.commedchemexpress.com. For specific H5N1 influenza viruses, Ki values for zanamivir have been found to range from 0.5 to 1.0 nM asm.org.
Michaelis-Menten parameters, such as the Michaelis constant (Km) and maximal reaction velocity (Vmax), are determined to characterize the enzymatic activity of neuraminidase and the impact of zanamivir inhibition. These parameters are typically derived from kinetic assays using fluorogenic substrates like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) asm.orgasm.orgresearchgate.net. While Km reflects the enzyme's affinity for its substrate, and Vmax represents the maximum rate of the reaction, their determination in the presence of zanamivir helps elucidate the competitive nature and potency of the inhibition. For example, Km values for H5N1 neuraminidases using MUNANA as a substrate have been reported, demonstrating the enzymatic properties before inhibition asm.org.
Table 1: Representative Inhibition Constants (IC50, Ki) of this compound for Influenza Neuraminidase
| Parameter | Influenza A Neuraminidase (e.g., H1N1, H5N1) | Influenza B Neuraminidase | Reference |
| IC50 | 0.95 nM (Influenza A) tocris.commedchemexpress.com | 2.7 nM (Influenza B) tocris.commedchemexpress.com | tocris.commedchemexpress.com |
| Ki | 0.5 - 1.0 nM (H5N1) asm.org | - | asm.org |
Note: IC50 values can vary based on the specific influenza strain, assay conditions, and methodology plos.orgmdpi.comnih.gov.
Interaction with Non-Viral Sialidases (e.g., Human Sialidases NEU2 and NEU3)
While this compound is highly selective for influenza viral neuraminidases, it also exhibits inhibitory activity against some endogenous mammalian sialidases, albeit at significantly higher concentrations drugbank.comnih.govmdpi.comnih.gov. Four human sialidases (NEU1, NEU2, NEU3, and NEU4) have been identified, each with distinct subcellular localizations and physiological roles frontiersin.org.
Research indicates that zanamivir significantly inhibits human sialidases NEU3 and NEU2 in the micromolar range drugbank.comnih.govmdpi.comnih.govfrontiersin.org. Specifically, Ki values for zanamivir against human NEU3 are reported as 3.7 ± 0.48 µM, and against human NEU2, they are 12.9 ± 0.07 µM drugbank.comnih.govmdpi.comnih.gov. This contrasts sharply with its nanomolar potency against viral neuraminidases, highlighting its primary selectivity for the viral enzyme nih.gov. The relatively weaker inhibition of human sialidases compared to viral neuraminidase underscores the specificity of zanamivir's antiviral action nih.gov.
Table 2: Inhibition Constants (Ki) of this compound for Human Sialidases
| Human Sialidase | Ki (µM) | Reference |
| NEU3 | 3.7 ± 0.48 | drugbank.comnih.govnih.gov |
| NEU2 | 12.9 ± 0.07 | drugbank.comnih.govnih.gov |
| NEU1, NEU4 | (Limited or no inhibition) | nih.govfrontiersin.org |
Note: Ki values for human sialidases are significantly higher (micromolar range) compared to viral neuraminidase (nanomolar range).
Structural Biology and Biophysical Characterization of Zanamivir Hydrate Binding
Crystallographic Analysis of Neuraminidase-Zanamivir Hydrate (B1144303) Complexes
Zanamivir (B325), a sialic acid analog, inhibits influenza virus neuraminidase by binding to its active site. patsnap.com Crystallographic studies reveal that zanamivir's binding is characterized by multiple hydrogen bonds and ionic interactions with specific amino acid residues within the enzyme's active site, resulting in high-affinity binding. patsnap.com
The active site of neuraminidase is a highly conserved region essential for its enzymatic function. Zanamivir's binding mode involves intricate interactions with key residues:
The polar glycerol (B35011) substituent of zanamivir forms two hydrogen bonds with glutamic acid 277 (E277) in wild-type N1 neuraminidase. eur.nl This interaction remains stable even in the presence of the H275Y mutant. eur.nl
The guanidino group of zanamivir is accommodated in a small pocket within the binding cavity, engaging in charge-charge interactions with glutamic acid 119 (Glu 119), aspartic acid 151 (Asp 151), and glutamic acid 227 (Glu 227). univr.it Additionally, this basic substituent forms a geometrically favorable bidentate interaction with the backbone carbonyl group of tryptophan 178 (Trp 178) and a hydrogen bond with a bridging water molecule. univr.it
The carboxylic acid group of zanamivir establishes charge-charge based hydrogen bonds with a cluster of three arginine residues: arginine 118 (R118), arginine 292 (R292), and arginine 371 (R371). univr.itmdpi.comuiuc.edumdpi.com This includes the formation of a planar salt bridge with R371. univr.it
The acetamido fragment of zanamivir forms hydrogen bonds with arginine 152 (Arg 152) and a buried water molecule. univr.it The methyl group within this fragment also makes favorable hydrophobic contact with Trp 178 and isoleucine 222 (Ile 222). univr.it
A bidentate interaction is observed between the two terminal hydroxyl groups of zanamivir's glycerol moiety and glutamic acid 276 (Glu 276). univr.it
Key catalytic residues within the active site that directly interact with zanamivir include R118, R292, R371 (part of subsite S1), D151 (subsite S2), R152 (subsite S3), and E276. mdpi.com Other residues, such as E119, R156, W178, S179, D198, I222, E227, H274, E277, N294, and E425, also play a role in the recognition and binding of ligands. mdpi.com A high degree of conservation is observed for several residues across nearly all neuraminidase subtypes, including R118, E119, R152, R156, R224, E227, H274, E276, E277, R292, N294, and R371. mdpi.com
Here is a summary of key active site interactions:
| Zanamivir Moiety | Interacting Residues/Features | Type of Interaction | Source |
| Glycerol | E277 | Hydrogen bonds | eur.nl |
| Guanidino | Glu 119, Asp 151, Glu 227, Trp 178 (backbone carbonyl), Water | Charge-charge, Bidentate, Hydrogen bond | univr.it |
| Carboxylic Acid | R118, R292, R371 | Charge-charge hydrogen bonds, Planar salt bridge (R371) | univr.itmdpi.comuiuc.edumdpi.com |
| Acetamido | Arg 152, Buried water, Trp 178, Ile 222 | Hydrogen bonds, Hydrophobic contact | univr.it |
| Terminal Hydroxyls | E276 | Bidentate interaction | univr.it |
X-ray crystallography has revealed structural distinctions between different neuraminidase groups. Group-1 neuraminidases, exemplified by N1, possess a specific cavity adjacent to their active sites, known as the 150-cavity. rcsb.orgplos.org This cavity is characterized by its ability to close upon ligand binding. rcsb.orgplos.org The accessibility of the 150-cavity is regulated by a mobile segment, the 150-loop (residues 147–152), which can transition between 'open' and 'closed' conformations. plos.org In contrast to some other inhibitors, standard neuraminidase inhibitors like zanamivir typically reduce the mobility of these dynamic proteins rather than inducing significant conformational changes that expose new pockets. plos.org
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling techniques are instrumental in understanding the dynamic interactions and energetics of zanamivir hydrate binding to neuraminidase.
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between viral inhibitors, including this compound, and neuraminidase. nih.gov These simulations have demonstrated that zanamivir binding to human neuraminidases NEU2 and NEU3 displaces an organized water molecule, highlighting the critical role of the C7-C9 glycerol sidechain in engaging the binding pocket. nih.gov
MD simulations are extensively employed to analyze the binding behavior of zanamivir with both wild-type and various mutant neuraminidases, such as the H274Y, N294S, and Y252H mutants. uiuc.eduplos.org Studies on the H274Y mutation, for instance, indicate that zanamivir binding can lead to a strengthening of the E276-R292 interaction while simultaneously weakening the E277-R292 interaction. plos.org These changes are often accompanied by shifts in hydrogen bonding involving the zanamivir tail and residues like R118, E276, and E277. plos.org In the case of the N294S mutant, MD simulations illustrate the formation of a hydrogen bond between serine 294 (S294) and E276, alongside a conformational shift where the tyrosine 347 (Y347) main chain carbonyl flips, leading to R292 interacting with this flipped carbonyl oxygen. plos.org
Furthermore, molecular dynamics simulations have provided crucial insights into the molecular mechanisms of drug resistance in neuraminidase. They suggest that drug resistance mutations can induce subtle rearrangements in the protein's structure and dynamics, extending beyond immediate binding site alterations. plos.org These rearrangements collectively modify the active-site electrostatic environment, thereby influencing inhibitor binding. plos.org Zanamivir-bound complexes with H1N1 and H3N2 neuraminidase strains have been shown to maintain stability for periods of up to 11 nanoseconds (ns) and 7 ns, respectively, during molecular dynamics simulations. nih.gov MD simulations are also utilized to investigate the stability of ligands within active sites and to evaluate dynamic stability, structural compactness, and residual fluctuations. researchgate.netresearchgate.net
Molecular docking is a computational approach used to predict the energetically favorable binding conformations and molecular interactions between a drug and its biological target. researchgate.net It has been utilized to optimize conditions for virtual screening in the context of neuraminidase inhibition. acs.org
When zanamivir is re-docked against the active site of neuraminidase, computational analyses have reported a binding free energy of -9.04 kcal/mol and an inhibition constant (K_i) of 234.75 nM. japsonline.com During this re-docking process, zanamivir was observed to form seven hydrogen bonds with specific amino acid residues including Arg118, Arg152, Arg292, Arg371, Trp178, Asp151, and Glu276. japsonline.com
Free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Hamiltonian Replica Exchange (HREX), are critical for quantitatively predicting changes in drug sensitivity due to residue mutations and for determining relative binding affinities. uiuc.eduplos.org For the zanamivir-wild-type complex, MM-GBSA calculations suggest that asparagine 294 (N294) makes a weak contribution to inhibitor binding, with a residue ΔG^MM-GBSA of -1.4 kcal/mol. plos.org In studies of the N294S mutant, HREX simulations yielded a change in binding free energy (ΔΔG) of +2.2 kcal/mol for zanamivir. plos.org For the Y252H mutant, HREX simulations indicated a ΔΔG of +0.6 kcal/mol for zanamivir, with the hydrogen bonding between the glycerol tail of zanamivir and E276 and E277 remaining intact. plos.org
The role of water molecules in protein-ligand complexes is also addressed through free energy calculations. Methods like Just Add Water Molecules (JAWS), Grand Canonical Monte Carlo (GCMC), and double-decoupling are employed to calculate the binding free energies of tightly bound water molecules. soton.ac.uk Water molecules can enhance the stability of a protein-ligand complex by participating in hydrogen bonding networks, a phenomenon observed in the binding of zanamivir to N9-neuraminidase. soton.ac.uk
Here is a summary of binding free energy data from molecular docking and simulation studies:
| Method | Complex | Parameter | Value | Source |
| Molecular Docking | Zanamivir re-docked to Neuraminidase | Binding Free Energy | -9.04 kcal/mol | japsonline.com |
| Molecular Docking | Zanamivir re-docked to Neuraminidase | Inhibition Constant (K_i) | 234.75 nM | japsonline.com |
| MM-GBSA | Zanamivir-WT complex (N294 contribution) | Residue ΔG^MM-GBSA | -1.4 kcal/mol | plos.org |
| HREX | Zanamivir with N294S mutant | ΔΔG | +2.2 kcal/mol | plos.org |
| HREX | Zanamivir with Y252H mutant | ΔΔG | +0.6 kcal/mol | plos.org |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical correlations between the structural properties of chemical compounds and their observed biological activities. nih.govsemanticscholar.org These studies are crucial for gaining a deeper understanding of the mechanisms underlying biological activity. semanticscholar.org
Zanamivir, as a sialic acid analog, is a key inhibitor of neuraminidase, making it an important target for influenza A virus treatment. nih.gov A Generic QSAR (GQSAR) model has been developed using a set of experimentally characterized acylguanidine zanamivir derivatives. nih.gov This model is designed to predict the inhibitory activities of these derivatives against neuraminidase in various influenza virus strains, including H1N1 and H3N2. nih.gov The GQSAR model facilitates the prediction of inhibitory activities for large combinatorial libraries of zanamivir derivatives, aiding in the identification of promising new compounds. nih.gov
QSAR models can be effectively integrated with other computational tools, such as pharmacophore models and Comparative Molecular Similarity Index Analysis (CoMSIA), to enhance the process of screening and optimizing potential neuraminidase inhibitor candidates. nih.gov Pharmacophore models are valuable for identifying compounds with similar binding features and for fitting them into the known interaction profiles of a protein structure. nih.gov CoMSIA models, on the other hand, assist in optimizing molecular structures and in defining the permissible range of molecular weights for effective inhibitors. nih.gov Furthermore, 3D-QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and CoMSIA, have been applied to study the binding characteristics of zanamivir and other related antiviral candidates. researchgate.net
This compound, a crucial antiviral compound, exerts its therapeutic effect by specifically targeting the influenza virus neuraminidase (NA) enzyme. Neuraminidase is a glycoside hydrolase enzyme (EC 3.2.1.18) located on the surface of influenza viruses, playing a critical role in facilitating the release of newly formed viral particles from infected host cells and their subsequent spread by cleaving sialic acid groups from glycoproteins. researchgate.nethealthdisgroup.us
The binding of this compound to the active site of the neuraminidase protein is characterized by high affinity due to its unique structural features. metabolomicsworkbench.orgwikipedia.org Biophysical studies and molecular dynamics simulations reveal that zanamivir forms strong interactions within the enzyme's active site. These interactions primarily involve the formation of hydrogen bonds and ionic interactions with specific amino acid residues. wikipedia.org This robust binding ensures that zanamivir remains associated with neuraminidase for an extended duration, providing prolonged antiviral activity. wikipedia.org
Further structural analysis has shown that the binding mode of zanamivir to neuraminidase closely mimics that of the enzyme's natural substrate transition state, 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en), a sialic acid analog. Molecular dynamics simulations have also provided insights into how mutations in neuraminidase can lead to drug resistance. These mutations may cause subtle rearrangements in the protein structure and its dynamics, thereby altering the electrostatic environment of the active site and modulating inhibitor binding. For instance, the polar tail of zanamivir maintains certain hydrogen bonds with residues such as R224, E276, and E277 in both wild-type and mutant forms of the enzyme.
This compound as a Transition State Analog of Sialic Acid Hydrolysis
Neuraminidases, also known as sialidases, are a family of enzymes that catalyze the hydrolysis of glycosidic linkages of terminal sialic acid residues in various molecules, a process known as desialylation. This enzymatic activity is essential for the influenza virus to detach from host cells and disseminate, making neuraminidase a prime target for antiviral intervention. researchgate.netwikipedia.org
This compound functions as a potent competitive inhibitor of neuraminidase by acting as a transition state analog of sialic acid hydrolysis. wikipedia.org The design of zanamivir was a pioneering example of structure-based drug discovery, largely influenced by the understanding of the neuraminidase mechanism. It was developed based on the structure of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), which was the first reported transition state analog of the enzymatic hydrolysis of the influenza receptor sialoside. Although DANA itself exhibits moderate inhibitory activity, it served as a critical lead compound. Zanamivir was synthesized by incorporating a guanidino group at the C-4 position, replacing the 4-hydroxyl moiety of DANA, which significantly enhanced its inhibitory potency.
By structurally mimicking the transition state of sialic acid, this compound effectively occupies the active site of the neuraminidase enzyme. This competitive binding prevents the natural substrate, sialic acid, from interacting with the enzyme. Consequently, the cleavage of sialic acid residues is inhibited, which in turn blocks the release of new viral particles from infected cells, thereby curbing viral replication and spread. wikipedia.org
Comparative Structural Analysis with Other Neuraminidase Inhibitors
The landscape of neuraminidase inhibitors includes this compound alongside other key antiviral compounds such as oseltamivir (B103847), peramivir (B1663781), and laninamivir (B1674463). While all these drugs target the same viral enzyme, they exhibit distinct structural characteristics that influence their binding properties and efficacy.
Zanamivir is characterized by its pyranose ring scaffold, which is a key structural feature. In contrast, oseltamivir, another widely used neuraminidase inhibitor, possesses a carbocyclic cyclohexene (B86901) scaffold. Despite these structural differences, both zanamivir and oseltamivir are potent inhibitors of influenza virus neuraminidase.
Comparative studies using molecular docking and molecular dynamics simulations have shed light on the differential binding affinities of these inhibitors. For instance, studies involving the novel influenza A (H7N9) neuraminidase have shown that zanamivir often forms more favorable and stable complexes compared to oseltamivir and peramivir. Quantitative analysis indicates that the zanamivir-neuraminidase complex can achieve a lower binding free energy, such as -54.73 kcal/mol, which is more favorable than those observed for oseltamivir (-49.49 kcal/mol) and peramivir (-39.02 kcal/mol) with the H7N9 neuraminidase.
The effectiveness of neuraminidase inhibitors can also be influenced by specific features of the enzyme's active site and mutations. Zanamivir and laninamivir, both derivatives containing a guanidino group at the C-4 position, demonstrate group-specific preferences in their inhibitory action. Their efficacy is closely tied to the accessibility of this 4-guanidino group to the neuraminidase active site. Specifically, zanamivir and laninamivir tend to be more effective against Group 1 neuraminidases that possess a 150-cavity in their active site, as opposed to Group 2 neuraminidases which lack this cavity.
Furthermore, structural differences between viral and bacterial neuraminidases contribute to varying inhibitory potencies of antiviral drugs. While oseltamivir carboxylate and zanamivir show pronounced inhibition against viral influenza A (H1N1) neuraminidase, their inhibitory effect on bacterial neuraminidase (e.g., from Vibrio cholerae, VCNA) is only moderate. This highlights that the inhibitory potency is highly dependent on the biological origin of the enzyme and the structural congruity of the inhibitor with the enzyme's active site. Mutations in the neuraminidase can also lead to reduced drug binding. For example, the E119D mutation in H7N9 neuraminidase significantly increases the half-maximal inhibitory concentration (IC50) for zanamivir, indicating reduced susceptibility. Similarly, conformational changes, such as those induced by the R289K mutation, can lead to a reduction in the number of hydrogen bonds between the inhibitors and the neuraminidase, impacting binding effectiveness.
Table: Binding Free Energies of Neuraminidase Inhibitors with H7N9 Neuraminidase
| Inhibitor | Binding Free Energy (kcal/mol) |
| Zanamivir | -54.73 |
| Oseltamivir | -49.49 |
| Peramivir | -39.02 |
Molecular Basis of Influenza Virus Resistance to Zanamivir Hydrate
Genotypic and Phenotypic Characterization of Resistance-Associated Mutations
Genotypic analysis involves the sequencing of the NA gene to identify specific amino acid substitutions, while phenotypic analysis assesses the impact of these mutations on the virus's susceptibility to the inhibitor, typically measured as the 50% inhibitory concentration (IC50). nih.gov
Several key amino acid substitutions in the NA active site have been identified that confer reduced susceptibility to zanamivir (B325). These mutations often arise under the selective pressure of antiviral treatment but can also occur naturally. nih.govnih.gov
Q136K: The glutamine to lysine (B10760008) substitution at position 136 (Q136K) has been identified in seasonal influenza A(H1N1) viruses and is associated with a significant reduction in zanamivir susceptibility. nih.govutm.my This mutation was detected in circulating viruses in Australasia and Southeast Asia, demonstrating its clinical relevance. nih.gov Interestingly, the Q136K mutation can also arise during the process of virus isolation in Madin-Darby canine kidney (MDCK) cells, which complicates antiviral susceptibility monitoring. nih.gov
I223R: The isoleucine to arginine substitution at position 223 (I223R) in the NA of A(H1N1)pdm09 viruses has been linked to modest multidrug resistance, including reduced susceptibility to zanamivir. nih.govwho.int
E119 (E119A/D/G/V): The glutamic acid at position 119 is a highly conserved and critical residue in the NA active site. asm.org Substitutions at this position, such as E119A, E119D, and E119G, have been shown to confer resistance to zanamivir. asm.orgscispace.com The E119G mutation, for instance, confers high-level resistance to zanamivir in N2 neuraminidases. mdpi.com Conversely, the E119V mutation, which can be selected by oseltamivir (B103847) treatment, does not typically confer resistance to zanamivir. scispace.com
H275Y: The histidine to tyrosine substitution at position 275 (H275Y in N1 numbering, H274Y in N2 numbering) is the most common mutation conferring high-level resistance to oseltamivir. nih.govnih.gov While it generally does not affect zanamivir susceptibility, subtle rearrangements in the binding pocket caused by this mutation can lead to minor changes in zanamivir binding. dtic.milnih.gov
Other mutations, such as R292K in A(H7N9) and A(H3N2) viruses, can cause resistance to both oseltamivir and zanamivir. mdpi.com The R152K mutation has been identified in influenza B viruses as conferring zanamivir resistance. nih.govasm.org
Resistance-associated mutations often alter the kinetic properties of the neuraminidase enzyme and its interaction with inhibitors. A key characteristic of potent neuraminidase inhibitors like zanamivir is their "slow-binding" phenotype with wild-type enzymes. plos.orgresearchgate.net This means that the inhibitor binds tightly and dissociates slowly from the active site.
Many resistance mutations lead to a loss of this slow-binding characteristic, resulting in faster binding and, more importantly, faster dissociation of the inhibitor from the mutant NA. nih.govnih.govacs.org For example, the D197E mutation in influenza B and the E119G mutation in an N9 neuraminidase result in faster binding and dissociation of laninamivir (B1674463), a derivative of zanamivir. nih.gov Similarly, the D197E/N mutations in influenza B NA lead to faster binding of zanamivir. nih.govacs.org This shift to a "fast-binding" phenotype means the inhibitor is less effective at blocking the enzyme's function over time. plos.orgresearchgate.net
The impact of these mutations on inhibitor susceptibility is quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the NA enzyme's activity. A significant increase in the IC50 value for a mutant virus compared to the wild-type indicates resistance.
Table 1: Impact of Neuraminidase Mutations on Zanamivir Susceptibility
| Mutation | Influenza Virus Type/Subtype | Fold Increase in Zanamivir IC50 | Reference(s) |
|---|---|---|---|
| Q136K | A(H1N1) | ~300-fold | nih.gov |
| A(H1N1)pdm09 | 86-749-fold | who.int | |
| Q136R | A(H1N1)pdm09 | 200-fold | who.int |
| E119A | A(H1N1)pdm09 | 58-90-fold | who.int |
| E119D | A(H1N1)pdm09 | 583-2731-fold | who.int |
| E119G | A(H1N1)pdm09 | 113-1306-fold | who.int |
| N2 | High-level resistance | mdpi.com | |
| I223R | A(H1N1)pdm09 | 8-12-fold (NI/RI) | who.int |
| R292K | A(H3N2) | Reduced susceptibility | mdpi.com |
| R152K | Influenza B | Reduced susceptibility | nih.govasm.org |
| E276D | A(H3N2) | Resistance | researchgate.net |
NI: No Impact; RI: Reduced Inhibition; HRI: High-level Reduced Inhibition
Structural and Dynamic Mechanisms of Resistance Development
The reduced affinity of zanamivir for mutant neuraminidase enzymes can be attributed to specific changes in the three-dimensional structure and dynamics of the NA active site.
Zanamivir's high affinity for the wild-type NA active site is due to a network of favorable interactions, including multiple hydrogen bonds. Resistance mutations can disrupt this critical network.
The Q136K mutation weakens the interaction between zanamivir and key active site residues E276 and D151. nih.govnih.gov This is due to a new electrostatic interaction between the introduced lysine at position 136 (K136) and the nearby D151 residue. researchgate.netnih.gov This new interaction disturbs the local structure and pulls D151 away, disrupting its ability to form a hydrogen bond with zanamivir. nih.gov Similarly, the interaction with E276, which forms hydrogen bonds with the glycerol (B35011) side chain of zanamivir, is also weakened. dtic.milnih.gov
In the case of the E119V mutation, the substitution results in the loss of a hydrogen bond with the inhibitor. nih.gov The carboxylate group of E119 normally interacts with the guanidino group of zanamivir; replacing it with a valine removes this favorable interaction. scispace.com
The electrostatic environment of the NA active site is finely tuned for binding the sialic acid substrate and inhibitors like zanamivir. Mutations that alter the charge distribution within the active site can lead to resistance. The H274Y mutation, for example, replaces a positively charged histidine with a bulkier, uncharged tyrosine. dtic.mil This seemingly subtle change can cause rearrangements of other charged residues within the binding pocket, such as E276, E277, and R292. dtic.mil These long-range electrostatic perturbations can disrupt the optimal binding of zanamivir, even though the mutation is not in direct contact with the inhibitor. dtic.mil The Q136K mutation also significantly alters the electrostatic environment by introducing a positive charge, leading to the aforementioned disruptions in key interactions. researchgate.netnih.gov
Role of Solvent Molecules in Modulating Inhibitor Binding in Mutants
The binding of neuraminidase inhibitors like zanamivir hydrate (B1144303) to the enzyme's active site is a complex interaction influenced not only by the direct contacts between the drug and amino acid residues but also by the surrounding solvent molecules, primarily water. Molecular dynamics simulations, which model the movement of atoms and molecules over time, have become a critical tool for understanding these interactions at a molecular level.
While direct research on the role of solvent molecules in zanamivir hydrate resistance is specific, broader principles can be drawn from studies on other neuraminidase inhibitors. For instance, molecular dynamics simulations of the oseltamivir-resistant H274Y mutant have shown that resistance can be caused by the infiltration of water molecules into the drug-binding site. acs.orgnih.gov These water molecules can disrupt the favorable interactions between the drug and the enzyme, leading to a lower binding affinity. acs.orgnih.gov This mechanism involves conformational changes driven by the mutation that result in the "flooding" of a key pocket, displacing the inhibitor. researchgate.net
The neuraminidase active site itself contains conserved water molecules that play a structural role. nih.gov One such water molecule, for example, helps to stabilize the active site by forming hydrogen bonds with residue E227 and the substrate's N-acetyl group. nih.gov Any mutation that alters the positioning or stability of these crucial water molecules could, in principle, affect inhibitor binding.
In the context of this compound resistance, molecular dynamics studies of key mutants such as Q136K have provided detailed insights. These studies, conducted in systems solvated with water molecules to mimic physiological conditions, have primarily highlighted the deformation of the 150-loop and alterations in the hydrogen-bond network as the key drivers of resistance. researchgate.netnih.govplos.org The Q136K mutation, though not in the active site itself, causes a cascade of conformational changes. nih.govplos.org This leads to a weakened hydrogen bond interaction between this compound and key active site residues like E276 and D151. researchgate.netnih.govplos.org While these studies confirm that the mutant's altered shape no longer perfectly fits the drug, the specific modulatory role of individual solvent molecules in this zanamivir-specific resistance mechanism remains an area for further detailed investigation. researchgate.netnih.govplos.org
Cross-Resistance Profiles of this compound against Other Antiviral Agents
The development of resistance to one antiviral agent raises concerns about cross-resistance, where the same mutation confers resistance to other drugs in the same class. For neuraminidase inhibitors, the cross-resistance profile is highly dependent on the specific mutation in the neuraminidase enzyme. This compound's guanidino group interacts differently with the active site compared to the hydrophobic side chain of oseltamivir, leading to distinct resistance profiles. researchgate.net
A key mutation conferring resistance to this compound is Q136K. acs.org Viruses with this mutation show a significant reduction in susceptibility to this compound (up to a 327-fold reduction) and also to peramivir (B1663781) (around a 70-fold reduction), but they remain susceptible to oseltamivir. acs.orgnih.govpsu.edu Conversely, the H275Y mutation (H274Y in N2 numbering), which is the most common mutation conferring high-level resistance to oseltamivir, does not impact susceptibility to this compound. nih.govnih.gov
Other mutations result in broader cross-resistance. The E119G substitution can confer high-level resistance to this compound, while other changes at the same position, like E119D, can affect the binding of all neuraminidase inhibitors. researchgate.netnih.gov Similarly, the R292K mutation has been associated with reduced susceptibility to both oseltamivir and this compound. nih.gov In influenza B viruses, the R152K mutation has been shown to cause cross-resistance to zanamivir, oseltamivir, and peramivir. researchgate.net Some mutations may cause a more subtle, decreased susceptibility to multiple agents. For example, the I223V mutation in A(H1N1)pdm09 viruses was linked to a cross-decreased susceptibility to both oseltamivir and this compound. youtube.com
The following table summarizes the cross-resistance profiles for several key neuraminidase mutations.
| Neuraminidase Mutation | Virus Type | Effect on this compound Susceptibility | Effect on Oseltamivir Susceptibility | Effect on Peramivir Susceptibility |
| Q136K | A(H1N1) | Markedly Reduced acs.orgnih.gov | No Effect acs.orgnih.gov | Reduced acs.orgnih.gov |
| H275Y | A(H1N1) | No Effect nih.govnih.gov | Highly Reduced nih.govplos.org | Reduced researchgate.net |
| E119G | A(N2), B | Highly Reduced researchgate.netnih.gov | Varies / Susceptible researchgate.net | Susceptible researchgate.net |
| R292K | A(H3N2), A(H7N9) | Reduced nih.gov | Reduced researchgate.netnih.gov | Reduced utm.my |
| I223V/R | A(H1N1)pdm09 | Reduced plos.orgyoutube.com | Reduced plos.orgyoutube.com | - |
| R152K | B | Reduced nih.gov | Cross-Resistant researchgate.net | Cross-Resistant researchgate.net |
Viral Fitness and Evolutionary Dynamics of this compound-Resistant Strains
The emergence and spread of a drug-resistant virus in the population depend critically on its "viral fitness." This concept encompasses the virus's ability to replicate, cause disease, and transmit efficiently from one host to another compared to its drug-susceptible (wild-type) counterpart. Historically, it was often assumed that drug-resistant mutations came at a cost, impairing viral function and making the resistant strains less transmissible. However, extensive surveillance has shown this is not always the case.
For this compound resistance, the fitness of mutant strains has been a key area of study. Research on the zanamivir-resistant Q136K mutant influenza A(H1N1) virus has yielded interesting results. In laboratory cell cultures, this mutant strain displayed greater viral fitness than the wild-type virus. acs.orgnih.gov However, when studied in a ferret model, which more closely mimics human infection and transmission, the Q136K mutant showed equivalent infectivity and transmissibility to the wild-type virus. acs.orgnih.govpsu.edu This indicates that the Q136K mutation does not necessarily impair the virus's ability to spread, highlighting the potential for such resistant strains to circulate in the human population. psu.edu
The evolutionary dynamics of resistance are complex. Prolonged treatment, particularly in immunocompromised patients, can create a selective pressure that allows for the emergence of multiple resistance mutations within a single patient. plos.org In some instances, resistant variants appear to be unstable or less fit and are rapidly outgrown by the wild-type virus once treatment is stopped. However, the global spread of oseltamivir-resistant A(H1N1) viruses with the H274Y mutation has demonstrated that resistant viruses with no apparent fitness cost can emerge and circulate widely. psu.edu The continued low incidence of this compound resistance in circulating influenza strains suggests that mutations conferring resistance to it may arise less frequently or carry a higher fitness cost than those for other neuraminidase inhibitors, though the potential for fit, resistant strains to emerge remains a focus of ongoing surveillance. researchgate.net
Chemical Synthesis and Rational Design of Zanamivir Hydrate Derivatives
Synthetic Methodologies for Zanamivir (B325) Hydrate (B1144303)
The production of zanamivir hydrate can be achieved through both traditional chemical synthesis and more modern biocatalytic methods.
The foundational synthesis of zanamivir was first reported by von Itzstein and his team, utilizing N-acetyl-D-neuraminic acid (Neu5Ac), also known as sialic acid, as the starting material. mdpi.com This route involves several key steps, including the protection of functional groups, introduction of a double bond in the pyranose ring, and the stereoselective installation of the crucial guanidinyl group at the C-4 position. mdpi.comnih.gov This guanidino group is a key feature that provides significantly increased inhibitory activity compared to its precursor, DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid). nih.gov
Over the years, several alternative synthetic routes have been developed to improve efficiency and reduce cost. mdpi.com One notable approach starts from D-glucono-δ-lactone, which is converted through a series of reactions including a 1,3-dipolar cycloaddition to form the key isoxazolidine (B1194047) intermediate. mdpi.com Another strategy employs an asymmetric Henry reaction to construct the carbon skeleton. mdpi.com A more recent method utilizes the inexpensive natural sugar arabinose as a starting material, employing a Petasis three-component coupling reaction followed by a 1,3-dipolar cycloaddition and rearrangement to form the sialic acid derivative. google.com This particular route consists of six steps to reach the final product. google.com
Biocatalysis has emerged as a powerful and sustainable alternative for synthesizing zanamivir and its precursors. acs.orgrsc.org A key enzyme in this field is N-acetylneuraminic acid aldolase (B8822740) (NANA), which plays a crucial role in the synthesis of zanamivir. acs.orgresearchgate.net This enzyme catalyzes the aldol (B89426) condensation between N-acetyl-D-mannosamine (ManNAc) or its derivatives and pyruvate (B1213749) to form the corresponding sialic acid analogs. acs.orgresearchgate.net
This chemoenzymatic approach allows for the synthesis of various C-7 substituted zanamivir analogs. researchgate.net For instance, by starting with chemically modified mannose derivatives, the corresponding N-acetylneuraminic acid analogs can be produced enzymatically. researchgate.net These biocatalytic methods often offer superior stereoselectivity and operate under milder reaction conditions, reducing the need for extensive protecting group chemistry and minimizing waste. acs.org The use of enzymes can shorten synthetic routes and is considered a key tool for cost-effective and sustainable pharmaceutical manufacturing. acs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of zanamivir relates to its inhibitory activity against neuraminidase. These studies guide the design of new, potentially more potent inhibitors.
Modifications at various positions on the dihydropyran ring of zanamivir have been extensively investigated to probe their impact on binding to the neuraminidase active site. mdpi.com
C-1 Position: Derivatization of the C-1 carboxylic acid group is a significant area of study. mdpi.com Replacing the carboxylate with a phosphonate (B1237965) group has been shown to result in a more potent inhibitor with stronger binding to the active site. mdpi.comnih.govwikipedia.org This phosphonate analog, known as zanaphosphor, demonstrated enhanced inhibitory activities against several influenza strains compared to zanamivir. nih.gov
C-4 Position: The C-4 guanidino group is critical for high-affinity binding, forming key interactions with conserved anionic residues like Glu119 and Glu227 in the enzyme's active site. google.complos.org Replacing this group with thiocarbamates, α-amino acids, or cyclic secondary amines generally leads to a decrease in inhibitory activity. mdpi.comnih.gov However, the use of click chemistry to introduce a C-4 triazole-modified analog resulted in a compound with inhibitory activity close to that of zanamivir. wikipedia.org
C-5 Position: Modifications to the N-acetyl group at the C-5 position have been explored. While some changes are tolerated, analogs with the original acetyl group generally show better inhibitory activity. mdpi.com
C-6 Position: The C-6 position has also been a target for modification. A series of substituted 4-amino-4H-pyran-2-carboxylic acid 6-triazoles and oxadiazoles (B1248032) have been synthesized and shown to be inhibitors of influenza virus sialidases. researchgate.net
C-7 Position: The C-7 hydroxyl group is not considered to be directly involved in binding with active site residues. researchgate.net This makes it an attractive position for introducing modifications to improve physicochemical properties. researchgate.net Replacing the C-7 hydroxyl with small lipophilic groups, such as a methoxy (B1213986) group (as in laninamivir), can result in excellent and prolonged inhibitory activity. researchgate.netwikipedia.org
C-8 and C-9 Positions: The glycerol (B35011) side chain, specifically the diol at C-8 and C-9, is important for binding affinity. wikipedia.org It is believed to form a bidentate interaction with the acidic oxygens of Glu276 in the active site. researchgate.net
Beyond modifications at the pyranose ring, derivatization of key functional groups has been a fruitful strategy for developing novel inhibitors.
Acylguanidine: While the guanidino group is crucial, its high basicity can be a liability. N-acylation of the guanidine (B92328) moiety is one approach to modulate this property.
Acylhydrazone: A series of novel acylhydrazone derivatives have been designed and synthesized as neuraminidase inhibitors. nih.gov These compounds, containing the -CONHN=CH- framework, have shown promising inhibitory activity, with some exhibiting significantly greater potency than the positive control, oseltamivir (B103847) carboxylate, in in vitro assays. nih.gov
Sulfonate: The introduction of sulfonate groups has been explored as a strategy for designing antiviral agents. mdpi.com While specific SAR data on zanamivir-sulfonate derivatives is limited in the provided context, polysulfonates are generally classified as inhibitors of viral adsorption. mdpi.com
Design and Synthesis of Novel this compound Derivatives
The insights gained from SAR studies have fueled the design and synthesis of novel zanamivir derivatives with potentially improved properties. nih.gov One major goal is to overcome the poor oral bioavailability of zanamivir. nih.gov
One strategy involves creating prodrugs by masking the polar functional groups—the carboxylic acid, glycerol side chain, and the highly basic guanidino group. nih.gov For example, converting the guanidino group to a less basic N-hydroxyguanidine and masking the carboxyl and hydroxyl groups with esters has been investigated. nih.gov These prodrugs are designed to be more readily absorbed and then bioactivated in the body to release the active zanamivir. nih.gov
Another approach focuses on exploiting additional binding pockets within the neuraminidase active site. The discovery of a "430-cavity" adjacent to the active site has provided a new target for inhibitor design. nih.govresearchgate.net By synthesizing zanamivir analogs with modifications at the C-1 and C-4 positions designed to interact with this cavity, researchers have developed compounds with potent inhibitory activity and, in some cases, a significantly longer plasma half-life in pharmacokinetic studies compared to zanamivir. researchgate.net
Furthermore, the creation of multivalent inhibitors, such as zanamivir dimers, has been explored. acs.org These larger molecules can potentially bind to multiple neuraminidase enzymes simultaneously, leading to enhanced inhibitory potency. nih.govacs.org
Strategies for Enhanced Potency against Wild-Type Influenza Strains
Rational drug design, guided by the crystal structure of zanamivir bound to influenza NA, has been instrumental in developing more potent inhibitors. nih.govvirology-online.com Zanamivir, an analogue of the transition state substrate 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), was designed to include a guanidino group at the C-4 position, which significantly increases its binding affinity to the NA active site. nih.govcidara.com This modification allows for favorable interactions with conserved residues in the enzyme's active site. nih.govasm.org
Further modifications to the zanamivir structure have been explored to enhance its potency. These include:
C-1 Position Modifications: Introducing elongated groups at the C-1 position can allow the molecule to access and interact with the 430-loop region of the NA active site. researchgate.net One such derivative demonstrated comparable potency to zanamivir against H3N2, H5N1, and H1N1 strains. researchgate.net
Acylguanidine Derivatives: The synthesis of acylguanidine-modified zanamivir analogues has been investigated. A derivative with a naphthalene (B1677914) substituent showed notable inhibitory activity against group-1 NA. researchgate.net
Phosphonate Derivatives: Replacing the carboxylate group with a phosphonate group has been shown to result in stronger inhibitory activities against H1N1, H3N2, and H5N1 influenza neuraminidases compared to zanamivir. mdpi.com
Polymer Conjugation: Attaching zanamivir to polymers has been shown to dramatically increase its antiviral potency by several orders of magnitude. cardiff.ac.ukmit.edu For instance, a zanamivir-poly-L-glutamine conjugate exhibited 1,000 to 10,000 times higher activity than monomeric zanamivir. cardiff.ac.uk
Table 1: Inhibitory Activity of Zanamivir Derivatives Against Wild-Type Influenza Strains
| Derivative Type | Modification | Target Strain(s) | Reported Potency vs. Zanamivir | Reference(s) |
|---|---|---|---|---|
| C-1 Modified Analog | Elongated group at C-1 | H3N2, H5N1, H1N1 | Similar | researchgate.net |
| Acylguanidine Derivative | Naphthalene substituent | Group-1 NA (H1N1, H5N1) | Potent inhibition | researchgate.net |
| Phosphonate Derivative | Carboxylate replaced by phosphonate | H1N1, H3N2, H5N1 | Stronger | mdpi.com |
| Polymer Conjugate | Attached to poly-L-glutamine | Influenza A | 1,000-10,000x higher | cardiff.ac.uk |
Development of Derivatives Active against Drug-Resistant Viral Mutants
A significant challenge in influenza therapy is the emergence of drug-resistant viral strains. oup.com Mutations in the NA gene can reduce the binding affinity of inhibitors like oseltamivir and zanamivir. oup.comdovepress.com A common mutation conferring resistance to oseltamivir is H274Y in N1 subtype viruses, although this mutation does not significantly affect zanamivir's efficacy. oup.comnih.govresearchgate.net However, other mutations, such as E119G in N2 viruses, can confer resistance to zanamivir. cidara.com
To combat resistance, researchers have developed zanamivir derivatives specifically designed to be effective against these mutant strains. Strategies include:
Hybrid Inhibitors: A hybrid inhibitor, MS-257, which combines the guanidino group of zanamivir with the hydrophobic pentyloxy group of oseltamivir, has shown effectiveness against oseltamivir-resistant mutants like H274Y. asm.org
Dimeric Derivatives: Dimeric forms of zanamivir have demonstrated high potency against oseltamivir-resistant strains. oup.comresearchgate.net One such dimer, BTA938, which features a 14-carbon linker, was highly effective against an oseltamivir-resistant (H275Y) influenza virus. researchgate.net
Fluorinated Derivatives: Introducing fluorine atoms into the zanamivir structure has led to covalent inhibitors with excellent in vitro activity against both wild-type and drug-resistant strains. thno.org
Targeting the 430-Cavity: Designing derivatives with substituents that can interact with the 430-loop in the NA active site is another promising approach to overcome resistance. csic.es
Table 2: Activity of Zanamivir Derivatives Against Drug-Resistant Influenza Mutants
| Derivative | Target Mutation | Reported Efficacy | Reference(s) |
|---|---|---|---|
| MS-257 (Hybrid) | H274Y (Oseltamivir-resistant) | Overcomes resistance | asm.org |
| BTA938 (Dimer) | H275Y (Oseltamivir-resistant) | ~10-fold greater protection than zanamivir in mice | researchgate.net |
| Fluorinated Zanamivir | Not specified | Excellent in vitro activity | thno.org |
| Zanamivir-like compounds with acidic effector domain | E119K, Q136K | Over 150-fold more effective than zanamivir | biorxiv.org |
Engineering Multi-Valent Neuraminidase Inhibitors (e.g., Tetravalent Zanamivir)
The influenza NA protein exists as a tetramer on the viral surface, with four active sites. arkat-usa.org This structural feature provides an opportunity for developing multivalent inhibitors that can bind to multiple active sites simultaneously, leading to a significant increase in binding affinity and inhibitory potency. arkat-usa.orgresearchgate.net This concept, known as the multivalent effect, has been a key strategy in designing advanced zanamivir derivatives. arkat-usa.orgresearchgate.net
Key developments in multivalent zanamivir inhibitors include:
Divalent Zanamivir: Early studies focused on creating dimeric zanamivir molecules connected by linkers of varying lengths. nih.govuu.nl It was found that dimers with linkers of 14 to 18 atoms in length were approximately 100-fold more potent than monomeric zanamivir. nih.gov The optimal linker length of 18 to 22 Å suggests that these dimers achieve their enhanced potency through multivalent binding, likely by cross-linking NA tetramers on the same or different virus particles. nih.gov
Tetravalent Zanamivir (TZ): Leveraging the tetrameric structure of NA, researchers have designed and synthesized tetravalent zanamivir (TZ) molecules. acs.orgnih.gov These constructs are designed with linkers that can span the distance between the active sites of a single NA tetramer. uu.nlacs.org A structure-based designed TZ demonstrated a marked increase in NA binding affinity and inhibitory activity against both seasonal and avian influenza viruses, including drug-resistant mutants. acs.orgnih.gov Crystal structures confirmed that the four zanamivir moieties of TZ could simultaneously bind to all four active sites of the NA tetramer. acs.orgnih.gov
Polymeric and Conjugated Inhibitors: Zanamivir has been conjugated to various scaffolds, such as bovine serum albumin (BSA) and polymers, to create multivalent inhibitors. cardiff.ac.uktandfonline.com A zanamivir-BSA conjugate showed inhibitory activity against NA. tandfonline.com Polymeric zanamivir derivatives have also shown significantly enhanced activity. cardiff.ac.uk
The potency of these multivalent inhibitors is influenced by factors such as the length, flexibility, and chemical nature of the linker, as well as the spatial arrangement of the zanamivir units. arkat-usa.org While chelation within a single NA tetramer is one possible mechanism, statistical rebinding and aggregation of virus particles are also thought to contribute to the enhanced antiviral effect. arkat-usa.orgresearchgate.net
Table 3: Examples of Multi-Valent Zanamivir Inhibitors
| Inhibitor Type | Linker/Scaffold | Key Finding | Reference(s) |
|---|---|---|---|
| Divalent Zanamivir | 14-18 atom linkers | ~100-fold more potent than monomeric zanamivir | nih.gov |
| Tetravalent Zanamivir (TZ) | Long, flexible linkers | Simultaneously binds all four NA active sites; potent against drug-resistant strains | acs.orgnih.gov |
| Zanamivir-BSA Conjugate | Bovine Serum Albumin | Retained NA inhibitory activity | tandfonline.com |
| Polymeric Zanamivir | Poly-L-glutamine | 1,000- to 10,000-fold higher activity than monomeric zanamivir | cardiff.ac.uk |
Pre Clinical Investigations and in Vitro Antiviral Activity of Zanamivir Hydrate
Comprehensive Evaluation against Diverse Influenza Virus Strains
Zanamivir (B325) hydrate (B1144303) has demonstrated potent and specific inhibitory activity against both influenza A and B viruses in preclinical studies. asm.org This broad-spectrum activity is a critical attribute for an antiviral agent, given the diverse and evolving nature of influenza viruses.
Assessment of Broad-Spectrum Antiviral Activity against Influenza A and B Viruses
Zanamivir is a powerful inhibitor of the neuraminidase (NA) enzyme of influenza viruses, which is essential for the release of newly formed virus particles from infected cells and their subsequent spread. europa.eu In vitro studies have consistently shown that zanamivir effectively inhibits a wide range of influenza A and B strains. cdc.govnih.gov The 50% inhibitory concentrations (IC50) for zanamivir against influenza A and B viruses are in the nanomolar range, highlighting its high potency. medchemexpress.com Specifically, IC50 values have been reported as 0.95 nM for influenza A and 2.7 nM for influenza B. medchemexpress.com Furthermore, in vitro data have documented its activity against various clinical isolates of both influenza A and B viruses. cdc.govasm.org
Profiling Activity against Contemporary and Emerging Drug-Resistant Viral Isolates
A significant advantage of zanamivir is its retained activity against certain influenza strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir (B103847). asm.org For instance, an oseltamivir-resistant 2009 pandemic H1N1 influenza virus strain (A/Hong Kong (H275Y)) remained susceptible to zanamivir. asm.org The 50% effective concentration (EC50) for zanamivir against this resistant strain was determined to be 0.418 ± 0.065 ng/ml in a plaque inhibition assay. asm.org While resistance to zanamivir can be induced in laboratory settings, it appears to be a rare event in clinical practice. europa.eucdc.gov Mutations conferring resistance often occur in the active site of the neuraminidase enzyme, such as the R292K and R152K changes, which can lead to cross-resistance with other neuraminidase inhibitors. openaccessjournals.com However, the H275Y mutation in A(H1N1) viruses, which confers resistance to oseltamivir, does not affect susceptibility to zanamivir. openaccessjournals.com Studies have shown that while some zanamivir-selected resistant variants exhibit cross-resistance, others remain susceptible to different neuraminidase inhibitors. asm.org
Table 1: In Vitro Activity of Zanamivir Against Influenza Virus Strains
| Virus Strain | Assay Type | Measurement | Value | Reference |
|---|---|---|---|---|
| Influenza A | Neuraminidase Inhibition | IC50 | 0.95 nM | medchemexpress.com |
| Influenza B | Neuraminidase Inhibition | IC50 | 2.7 nM | medchemexpress.com |
| A/Hong Kong (H275Y) (Oseltamivir-Resistant) | Plaque Inhibition | EC50 | 0.418 ± 0.065 ng/ml | asm.org |
| Influenza A (Clinical Isolates) | Neuraminidase Inhibition | IC50 Range | 0.26 to 1.95 nM | asm.org |
| Influenza B (Clinical Isolates) | Neuraminidase Inhibition | IC50 | ~2.7 nM | asm.org |
Cellular Models for Antiviral Efficacy Assessment
The evaluation of zanamivir hydrate's antiviral efficacy heavily relies on the use of established cellular models that allow for the controlled study of viral infection and inhibition.
Application of Cell Lines (e.g., MDCK, A549) for Virus Inhibition Assays
Madin-Darby canine kidney (MDCK) cells are a standard and widely used cell line for influenza virus research and antiviral testing. asm.orgrsc.orgrsc.org These cells are highly susceptible to infection by a broad range of influenza virus strains. Human lung adenocarcinoma A549 cells are also frequently employed, providing a human-derived model to study the effects of antiviral compounds. researchgate.netnih.govresearchgate.net Both MDCK and A549 cells have been instrumental in demonstrating the inhibitory effects of zanamivir on viral replication. nih.gov For example, studies have confirmed the effective inhibition of viral proliferation in both MDCK and A549 cells infected with the H1N1 strain when treated with zanamivir. researchgate.netnih.gov Other cell lines, such as the human lung adenocarcinoma cell line Calu-3, have also been utilized in zanamivir research. nih.gov
Quantitative Measurement of Viral Replication Reduction and Cytopathic Effect Inhibition
Several quantitative methods are used to measure the effectiveness of zanamivir in these cell models. Plaque reduction assays are a common technique where the concentration of the drug required to reduce the number of viral plaques by 50% (IC50) is determined. nih.gov This provides a direct measure of the inhibition of virus infectivity and spread. Another key metric is the inhibition of the cytopathic effect (CPE), which refers to the structural changes in host cells caused by viral invasion. rsc.orgrsc.org Assays measuring the reduction in CPE, often using methods like the MTT assay to assess cell viability, demonstrate the protective effect of the antiviral compound. rsc.orgrsc.org For instance, in H1N1-infected MDCK cells, treatment with zanamivir significantly increased cell viability compared to untreated infected cells. rsc.org Furthermore, quantitative real-time PCR (RT-qPCR) is used to measure the reduction in viral RNA levels, providing a molecular assessment of the inhibition of viral replication. nih.govresearchgate.net
Table 2: Cellular Models and Assays for Zanamivir Efficacy
| Cell Line | Assay Type | Purpose | Reference |
|---|---|---|---|
| MDCK | Plaque Reduction Assay | Quantify inhibition of viral infectivity | nih.gov |
| A549 | Viral Proliferation Assay (RT-qPCR) | Measure reduction in viral replication | nih.govresearchgate.net |
| MDCK & A549 | Cytopathic Effect (CPE) Inhibition | Assess protection of cells from virus-induced damage | rsc.orgresearchgate.net |
| MDCK | MTT Assay | Quantify cell viability after viral infection and treatment | rsc.org |
Synergistic Antiviral Effects with Co-administered Compounds (e.g., immunomodulators)
Research has explored the potential for enhancing the antiviral activity of zanamivir through combination therapy, particularly with immunomodulatory agents.
Studies have investigated the combination of zanamivir with compounds like celecoxib (B62257) and mesalazine. pnas.orgnih.gov In a mouse model of H5N1 infection, a triple combination of zanamivir, celecoxib, and mesalazine resulted in significant improvements in survival rates and inflammatory markers compared to treatment with zanamivir alone. pnas.orgnih.gov While zanamivir on its own reduced the viral load, the addition of the immunomodulators appeared to mitigate the detrimental effects of the cytokine storm, a major contributor to the severity of H5N1 infection. pnas.orgnih.gov
Another immunomodulatory drug, alloferon (B14017460), has been studied in combination with zanamivir. researchgate.netnih.gov In vitro experiments using H1N1-infected MDCK and A549 cells showed that the combined treatment of alloferon and zanamivir resulted in a more effective suppression of viral replication compared to either drug used alone. nih.govresearchgate.net This enhanced effect was linked to the inhibition of specific signaling pathways (p38 MAPK and JNK) and a reduction in the production of pro-inflammatory cytokines like IL-6 and MIP-1α. researchgate.netnih.gov
Furthermore, the combination of zanamivir with carrageenan, a polymer with broad antiviral activity, has shown synergistic effects against several influenza A virus strains in vitro, including H1N1(09)pdm, H3N2, H5N1, and H7N7. plos.org
These findings suggest that combining zanamivir with certain immunomodulators or other antiviral agents can offer a synergistic effect, potentially leading to improved therapeutic outcomes by targeting both the virus and the host's inflammatory response. researchgate.netpnas.orgplos.org
Molecular and Cellular Insights into this compound's Impact on Host-Pathogen Interactions
This compound operates as a potent and specific inhibitor of neuraminidase, a key glycoprotein (B1211001) on the surface of the influenza virus. patsnap.comnews-medical.netwikipedia.orgcdc.gov This inhibition forms the cornerstone of its antiviral activity, directly interfering with the virus's ability to propagate and spread. patsnap.comnews-medical.net As a structural analog of sialic acid, zanamivir binds with high affinity to the active site of the neuraminidase enzyme. patsnap.com This action prevents the enzyme from cleaving terminal sialic acid residues from carbohydrate moieties on the surface of the host cell and the viral envelope. cdc.gov
The primary consequence of neuraminidase inhibition is the disruption of the viral release process. patsnap.comnih.gov Newly formed virus particles, or virions, would typically be released from the infected host cell to infect other cells. However, in the presence of zanamivir, the viral hemagglutinin continues to bind to the uncleaved sialic acid on the host cell surface, leading to the aggregation of progeny virions at the cell surface. cdc.gov This aggregation effectively tethers the new virus particles, preventing their release and subsequent infection of neighboring cells, thereby limiting the spread of the infection within the respiratory tract. patsnap.comcdc.govpaho.org
At a molecular level, the interaction between zanamivir and the neuraminidase active site involves the formation of strong hydrogen bonds and ionic interactions with key amino acid residues. patsnap.com This high-affinity binding ensures prolonged and effective inhibition of the enzyme's function. patsnap.com
Recent research has also shed light on other potential impacts of zanamivir on host-pathogen interactions. Studies have suggested that the neuraminidase of some highly pathogenic influenza strains, such as H5N1, can induce lysosomal damage within the host cell. asm.org Zanamivir, by inhibiting neuraminidase, was shown to protect lysosomes from this damage, which may interfere with the virus's life cycle at an earlier stage than previously understood. asm.org Furthermore, some in vitro studies have indicated that zanamivir can modulate the host's inflammatory response to the influenza virus. For instance, it has been observed to suppress the production of nitric oxide (NO) in influenza-infected macrophage cell lines. researchgate.net Other studies have shown that combination treatment with zanamivir and immunomodulatory agents can effectively suppress the activation of signaling molecules like p38 MAPK and JNK, which are typically increased by H1N1 infection and promote viral replication. nih.gov
The in vitro antiviral activity of zanamivir has been demonstrated across a range of influenza A and B virus strains. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza Virus Strains
| Influenza Virus Strain | Assay Type | IC50/EC50 (nM) |
|---|---|---|
| Influenza A (various) | Plaque Reduction | 5 - 14 |
| Influenza B (various) | Plaque Reduction | 5 - 14 |
| Influenza A (various) | Neuraminidase Inhibition | 0.6 - 7.9 |
| Influenza B (various) | Neuraminidase Inhibition | 0.6 - 7.9 |
| H1N1 (human) | Neuraminidase Inhibition | 1.19 |
| H5N2 (avian) | Neuraminidase Inhibition | 2.84 |
Data sourced from multiple in vitro studies. caymanchem.commdpi.com
Analytical and Methodological Advancements in Zanamivir Hydrate Research
Enzymatic Assays for Neuraminidase Inhibition Profiling
Enzymatic assays are fundamental to understanding the inhibitory potential of zanamivir (B325) hydrate (B1144303) against influenza neuraminidase (NA). These assays measure the extent to which the compound can block the enzymatic activity of NA, providing a quantitative measure of its efficacy.
Development and Optimization of Fluorometric and Chemiluminescence-Based Assays
The primary methods for assessing neuraminidase inhibition are fluorometric and chemiluminescence-based assays. isirv.org The most established fluorometric assay utilizes the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). asm.orgnih.gov When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone, which can be quantified to determine enzyme activity. researchgate.net The assay has been optimized for use in a 96-well plate format, making it suitable for screening purposes. thermofisher.comtandfonline.com
Key features of the optimized fluorometric assay include:
Substrate Concentration: Typically, a MUNANA concentration of 100 µM is used. nih.govisirv.org
Incubation: The enzyme and inhibitor are pre-incubated before the addition of the substrate. plos.org
Reaction Termination: The reaction is stopped by adding a high pH solution, which also enhances the fluorescent signal. nih.govplos.org
Chemiluminescence-based assays, often using a 1,2-dioxetane (B1211799) derivative of sialic acid (e.g., NA-STAR), offer a significant advantage in sensitivity. researchgate.netnih.gov These assays can detect much lower levels of NA activity, which is particularly useful for clinical isolates that may have low viral loads. researchgate.net A comparison between the two methods revealed that the chemiluminescent assay has a much lower limit of detection and a wider linear range than the fluorometric assay. nih.gov
A comparative study of different assay formats highlighted that while both fluorometric and chemiluminescent methods are reliable for detecting resistance, the chemiluminescent assay generally provides lower and less variable 50% inhibitory concentration (IC50) values. isirv.orgasm.org
Table 1: Comparison of Fluorometric and Chemiluminescent Assays for Zanamivir
| Feature | Fluorometric Assay (MUNANA) | Chemiluminescent Assay (NA-STAR) |
| Principle | Enzymatic cleavage of MUNANA releases a fluorescent product. | Enzymatic cleavage of a dioxetane substrate produces light. |
| Sensitivity | Lower | Up to 67-fold higher than fluorometric assays. researchgate.net |
| Linear Range | Narrower (one order of magnitude). nih.gov | Wider (three orders of magnitude). nih.gov |
| Zanamivir IC50 Range | 1.0-5.7 nM. researchgate.net | 1.0-7.5 nM. researchgate.net |
| Variability | Can show higher variability in IC50 values. isirv.org | Generally lower and more consistent IC50 values. isirv.orgasm.org |
Implementation of Real-Time Kinetic Assay Methodologies
Traditional endpoint assays, where the reaction is stopped before measurement, have been supplemented by real-time kinetic assays. These newer methods continuously monitor the enzymatic reaction, providing insights into the binding kinetics of zanamivir hydrate. plos.org Zanamivir exhibits a time-dependent or "slow binding" phenotype, meaning its inhibitory effect increases with longer incubation times. plos.orgnih.gov
Real-time assays have demonstrated that pre-incubating zanamivir with sensitive viruses leads to lower IC50 values, a hallmark of slow binding. plos.org In contrast, for resistant viruses, pre-incubation has a minimal effect on the IC50, indicating a loss of this slow-binding characteristic. plos.org This methodological advancement allows for a more nuanced understanding of resistance mechanisms beyond a simple increase in IC50 values. A nanopore-based method has also been developed for the real-time, single-molecule detection of NA activity and its inhibition by zanamivir. acs.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Analysis
Ensuring the chemical identity and purity of this compound is critical for research and quality control. Advanced analytical techniques are employed for this purpose. While the search results did not provide specific details on the spectroscopic and chromatographic analysis of this compound, it is standard practice in the pharmaceutical industry to use a combination of methods for comprehensive characterization.
These techniques would typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of this compound.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and characterize the electronic properties of the molecule.
High-Performance Liquid Chromatography (HPLC): To separate this compound from any impurities and quantify its purity.
X-ray Crystallography: To determine the three-dimensional structure of the crystalline solid, including the arrangement of the zanamivir and water molecules.
High-Throughput Screening Methodologies for the Discovery of this compound Derivatives
The search for new and improved neuraminidase inhibitors often involves high-throughput screening (HTS) of large compound libraries. The enzymatic assays described in section 7.1.1 form the basis of these screening efforts. thermofisher.com Fluorometric assays using MUNANA are widely used for HTS due to their adaptability to a microplate format. thermofisher.com
The development of these assays has facilitated the discovery of novel scaffolds for neuraminidase inhibitors. For instance, structure-based virtual screening combined with bioassay validation has led to the identification of new lead compounds. acs.org Subsequent chemical optimization of these leads can result in derivatives with improved potency compared to existing drugs. acs.org The goal of these screening programs is to identify compounds with enhanced activity, broader spectrum against different influenza strains, and the ability to overcome existing resistance mechanisms. Research has explored various chemical classes, including benzoic acid and pyrrolidine (B122466) derivatives, as potential new neuraminidase inhibitors. thno.org
Molecular Diagnostics for Resistance Surveillance and Characterization of Viral Mutations (e.g., Next Generation Sequencing)
The emergence of drug-resistant influenza strains is a significant public health concern, necessitating robust surveillance methods. isirv.org While phenotypic assays (as described in section 7.1) measure the functional impact of resistance, genotypic assays identify the specific mutations in the neuraminidase gene that confer resistance. isirv.org
The need for timely detection of resistance markers has driven the development of rapid, high-throughput molecular diagnostics. isirv.org These methods, which can often be performed directly on clinical specimens, include:
Real-time RT-PCR: For the rapid detection of known resistance mutations.
Pyrosequencing: Another method for identifying specific genetic changes associated with resistance. isirv.org
Sanger Dideoxy Sequencing: A traditional method for determining the nucleotide sequence of the NA gene. isirv.org
Next-Generation Sequencing (NGS): NGS offers a powerful tool for comprehensive surveillance. It allows for deep sequencing of the entire viral genome, enabling the detection of not only known resistance mutations but also novel genetic changes that may impact drug susceptibility. This comprehensive view is crucial for understanding the complex genetic basis of resistance and for tracking the evolution of resistant viruses in the population.
Combining functional (phenotypic) and genetic (genotypic) analyses provides the most complete picture of zanamivir susceptibility and is considered the optimal approach for monitoring influenza drug resistance. isirv.org
Future Research Directions and Unexplored Avenues for Zanamivir Hydrate
Rational Design of Next-Generation Neuraminidase Inhibitors Inspired by Zanamivir (B325) Hydrate (B1144303)
The development of zanamivir was a landmark achievement in structure-based drug design. mdpi.comnih.gov Leveraging the known three-dimensional structure of the influenza neuraminidase active site, researchers designed zanamivir to be a potent inhibitor. nih.gov Future efforts in rational design are building upon this foundation, aiming to create next-generation inhibitors with improved properties.
One promising approach involves the design of bifunctional inhibitors. Molecular modeling studies have shown that sulfonamide derivatives of zanamivir can effectively bind to the neuraminidase active site. mdpi.com These derivatives can be designed to interact with both the primary sialic acid binding site and adjacent cavities, such as the 430-cavity, potentially leading to enhanced potency and a higher barrier to resistance. mdpi.com
Another strategy focuses on creating conformationally locked inhibitors. By designing rigid bicyclic scaffolds, researchers aim to pre-organize the functional groups of the inhibitor to optimally fit the neuraminidase active site. acs.org This approach seeks to combine the favorable polar interactions of zanamivir with improved oral bioavailability. acs.org
Fragment-based drug design (FBDD) is also being employed to discover novel neuraminidase inhibitors. This method involves screening libraries of small chemical fragments for binding to the target protein. researchgate.net Promising fragments can then be linked together or grown to create more potent and specific inhibitors. researchgate.net
The table below summarizes key research findings in the rational design of neuraminidase inhibitors inspired by zanamivir.
| Research Area | Key Findings | Reference(s) |
| Bifunctional Inhibitors | Sulfonamide derivatives of zanamivir show potential for effective binding to the neuraminidase active site and adjacent cavities. | mdpi.com |
| Conformationally Locked Inhibitors | Rigid bicyclic platforms can be used to create inhibitors with pre-organized functional groups for optimal binding. | acs.org |
| Fragment-Based Drug Design | Screening and linking of small chemical fragments can lead to the generation of novel and potent neuraminidase inhibitors. | researchgate.net |
| Structure-Based Design | Zanamivir's development was a success of structure-based drug design, paving the way for future rational inhibitor design. | mdpi.comnih.gov |
Strategies for Overcoming Persistent and Emergent Drug Resistance Mechanisms
The emergence of drug-resistant influenza strains is a significant public health concern. plos.org Mutations in the neuraminidase enzyme can reduce the binding affinity of inhibitors like zanamivir, rendering them less effective. plos.orgresearchgate.netnih.gov Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.
Several neuraminidase mutations have been identified that confer reduced susceptibility to zanamivir. These include the Q136K, E119G, I223R, and R292K substitutions. plos.orgresearchgate.neteuropa.eumdpi.com The Q136K mutation, for instance, alters the hydrogen-bond network and deforms the 150-loop in the neuraminidase active site, weakening the interaction with zanamivir. plos.orgresearchgate.net
Strategies to combat resistance include the development of inhibitors that are less susceptible to the effects of these mutations. For example, some zanamivir derivatives have shown activity against oseltamivir-resistant strains. mdpi.com Additionally, combination therapies are being explored. Studies have shown that combining zanamivir with other antiviral agents, such as rimantadine (B1662185) or alloferon (B14017460), can have a synergistic effect and may reduce the emergence of resistant viruses. nih.govmdpi.com
The development of tetravalent zanamivir represents another innovative approach. This molecule, which links four zanamivir units, has demonstrated potent inhibitory activity against drug-resistant influenza viruses by binding simultaneously to all four monomers of the neuraminidase tetramer. acs.org
The following table details key mutations associated with zanamivir resistance and strategies to address them.
| Mutation | Influenza Virus Strain(s) | Impact on Zanamivir | Strategies to Overcome | Reference(s) |
| Q136K | A/H1N1, A/H3N2 | High-level resistance | Development of new inhibitors, combination therapy | plos.orgresearchgate.neteuropa.eumdpi.com |
| E119G | A/H3N2 | High-level resistance | mdpi.com | |
| I223R | A(H1N1)pdm09 | Reduced susceptibility | mdpi.com | |
| R292K | A/H7N9 | Reduced susceptibility | mdpi.com | |
| H275Y | N1 viruses | Generally susceptible, but cross-resistance can occur | Zanamivir remains effective against many oseltamivir-resistant strains with this mutation. | mdpi.comisirv.org |
Exploration of Novel Binding Sites or Allosteric Modulation of Neuraminidase
Targeting alternative sites on the neuraminidase enzyme is a promising strategy to develop novel inhibitors and overcome resistance. scienceopen.com Research has focused on identifying and exploiting "hot spots" and allosteric sites that are distinct from the highly conserved active site.
Computational solvent mapping and molecular dynamics simulations have revealed the presence of druggable pockets in the 150-loop and 430-loop regions of neuraminidase. scienceopen.comacs.org These regions exhibit flexibility, and targeting them could lead to the development of inhibitors with novel mechanisms of action. scienceopen.comacs.org Designing inhibitors that bind to both the active site and these adjacent cavities could result in dual-site-binding inhibitors with improved potency and selectivity. researchgate.netnih.gov
Allosteric modulation, where a molecule binds to a site other than the active site to alter the enzyme's conformation and activity, is another area of active investigation. nih.govmdpi.com By identifying and targeting allosteric sites, it may be possible to inhibit neuraminidase function without competing directly with the natural substrate, potentially reducing the likelihood of resistance developing in the active site. nih.gov The structural plasticity of neuraminidase suggests that allosteric regulation could be a viable approach. nih.gov
The table below highlights key findings related to the exploration of novel binding sites on neuraminidase.
| Research Area | Key Findings | Implication for Drug Design | Reference(s) |
| 150- and 430-Loop Regions | Identification of "hot spots" and druggable cavities. | Development of inhibitors targeting these flexible regions to potentially mitigate resistance. | scienceopen.comacs.org |
| Dual-Site Binding | Design of inhibitors that bind to both the active site and adjacent cavities like the 150-cavity. | Potential for improved potency and selectivity against specific neuraminidase subtypes. | researchgate.netnih.gov |
| Allosteric Modulation | The conformational landscape of neuraminidase suggests the presence of allosteric sites. | Development of allosteric inhibitors that could offer a different mechanism of action and a higher barrier to resistance. | nih.govmdpi.com |
Investigating Zanamivir Hydrate in Complex Host-Pathogen System Models (molecular-level focus)
Understanding the interaction of this compound within a more biologically relevant context is crucial for predicting its efficacy and potential for resistance. Molecular dynamics (MD) simulations are a powerful tool for studying these complex interactions at an atomic level. plos.orgresearchgate.net
MD simulations have been used to investigate the mechanisms of zanamivir resistance conferred by specific mutations. plos.orgresearchgate.net For example, simulations have shown how the Q136K mutation alters the conformational dynamics of the neuraminidase 150-loop, leading to a weaker binding of zanamivir. plos.orgresearchgate.net These studies provide detailed insights into the structural and energetic changes that underpin drug resistance.
Furthermore, computational models are being developed to simulate the effects of zanamivir in the context of the entire virion and its interaction with host cells. acs.org Research has investigated how factors like protein glycosylation and the crowded environment of the viral membrane can influence the stability and dynamics of neuraminidase, which can in turn affect inhibitor binding. acs.org
Mathematical models based on ordinary differential equations are also being used to analyze the dynamics of influenza infection and the impact of zanamivir treatment. nih.gov These models can help to predict the effectiveness of antiviral strategies and assess the potential for the emergence of resistance under different treatment scenarios. nih.govnih.gov
The following table summarizes the application of complex models in zanamivir research.
| Modeling Approach | Focus of Investigation | Key Insights | Reference(s) |
| Molecular Dynamics (MD) Simulations | Mechanism of drug resistance due to mutations (e.g., Q136K). | Altered hydrogen-bond networks and loop deformations are key factors in zanamivir resistance. | plos.orgresearchgate.net |
| Whole Virion/Crowded Membrane Models | Effects of glycosylation and membrane environment on neuraminidase. | Glycans can stabilize the protein structure, while a crowded membrane can increase its flexibility. | acs.org |
| Mathematical Modeling (ODEs) | H1N1 infection dynamics and drug-mediated virus deactivation. | Helps to evaluate the effectiveness of antiviral drugs and predict changes in binding affinity due to mutations. | nih.govnih.gov |
| Hollow-Fiber Infection Model (HFIM) | Efficacy of zanamivir against oseltamivir-resistant strains. | Demonstrates sustained efficacy of zanamivir delivery systems against resistant viruses. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound-Based Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to zanamivir-based research holds significant promise. mdpi.comnih.gov These computational tools can accelerate the identification of new drug candidates, predict their properties, and optimize their design. mdpi.comacs.org
One of the key applications of AI and ML is in virtual screening and the prediction of molecular properties. mdpi.comnih.gov ML models can be trained on large datasets of chemical compounds and their biological activities to predict the potential of new molecules to inhibit neuraminidase. mdpi.com This can significantly reduce the time and cost associated with traditional high-throughput screening.
AI is also being used to generate entirely new molecular structures. nih.gov Generative models, such as Generative Adversarial Networks (GANs), can learn the underlying patterns in known active compounds and propose novel molecules with desired properties. mdpi.com
Furthermore, ML algorithms can analyze complex datasets from molecular dynamics simulations to identify subtle conformational changes and interactions that are critical for drug binding and resistance. plos.org This can provide valuable insights for the rational design of more effective and resilient inhibitors. While the direct application of AI to this compound is still an emerging area, the broader use of these technologies in drug design indicates a promising future direction.
The table below outlines the potential applications of AI and ML in zanamivir-related research.
| AI/ML Application | Description | Potential Impact on Zanamivir Research | Reference(s) |
| Virtual Screening | Using ML models to screen large compound libraries for potential neuraminidase inhibitors. | Faster and more efficient identification of new lead compounds inspired by zanamivir's structure. | mdpi.comnih.gov |
| Property Prediction | Predicting the physicochemical and biological properties of new drug candidates. | Optimization of inhibitor design for improved efficacy and pharmacokinetic profiles. | mdpi.comacs.org |
| Generative Models | Generating novel molecular structures with desired inhibitory characteristics. | Discovery of next-generation neuraminidase inhibitors with unique scaffolds. | mdpi.comnih.gov |
| Analysis of Simulation Data | Analyzing complex data from molecular dynamics simulations to understand drug-protein interactions. | Deeper insights into the mechanisms of zanamivir binding and resistance, guiding the design of more robust inhibitors. | plos.org |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating the purity and stability of zanamivir hydrate in preclinical formulations?
- Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and a C18 column to separate this compound from degradation products. Validate the method per ICH guidelines by assessing parameters like linearity (range: 50–150% of target concentration), precision (%RSD < 2%), and recovery rates (98–102%) . Include forced degradation studies under acidic/alkaline hydrolysis, oxidative, and thermal stress conditions to identify degradation pathways. For stability testing, store samples at 2–8°C and monitor physicochemical properties (e.g., hydrate crystal structure via XRPD) over 6–12 months .
Q. How should researchers design in vitro assays to evaluate zanamivir's neuraminidase inhibition efficacy?
- Answer : Use fluorescence-based enzymatic assays with 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. Prepare influenza A/H1N1 or B/Malaysia viral stocks in MDCK cells and measure neuraminidase activity at zanamivir concentrations ranging from 0.1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression analysis and validate results with oseltamivir carboxylate as a positive control . Include time-of-addition experiments to distinguish between prophylactic and therapeutic effects .
Q. What are the key considerations for replicating zanamivir's pharmacokinetic (PK) profile in animal models?
- Answer : In rodents, administer zanamivir via inhalation (5 mg/kg) or intranasal routes to mimic human delivery. Collect plasma and lung tissue samples at intervals (e.g., 0.5–24 hours post-dose) and quantify drug levels using LC-MS/MS. Note that systemic exposure in animals is low (<5% bioavailability), requiring sensitive detection limits (0.1 ng/mL). Compare interspecies scaling data (e.g., rats vs. humans) to predict clearance rates and adjust doses for efficacy studies .
Advanced Research Questions
Q. How can contradictory data on zanamivir's placental transfer be resolved in translational research?
- Answer : Existing animal studies (rodents/non-human primates) show minimal placental transfer due to zanamivir’s high polarity and low protein binding. However, human data are limited to retrospective analyses (<300 pregnancy outcomes). Address this gap using ex vivo placental perfusion models with radiolabeled zanamivir ([³H]-zanamivir) to quantify maternal-fetal transfer rates. Correlate findings with clinical data from registries (e.g., pregnancy exposure cohorts) to refine risk-benefit assessments .
Q. What molecular strategies can overcome zanamivir resistance in influenza strains with H275Y or E119V neuraminidase mutations?
- Answer : Combine zanamivir with Fc-conjugated variants (e.g., CD377/CD388) to enhance antiviral potency. The Fc domain extends half-life (from 2.5 hours to >7 days) and recruits immune cells via FcγR interactions, bypassing resistance mechanisms. Validate synergy using plaque reduction neutralization tests (PRNT) and in vivo ferret models infected with oseltamivir-resistant H1N1pdm09 variants .
Q. Why do in vitro IC₅₀ values for zanamivir often fail to correlate with clinical outcomes?
- Answer : In vitro assays lack host factors like mucociliary clearance and protein binding, which reduce zanamivir’s effective concentration in human airways. Use polarized human bronchial epithelial (HBE) cell cultures under air-liquid interface conditions to simulate in vivo drug retention. Compare results with pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase III trials, where a 10 mg inhaled dose achieves lung concentrations 100× higher than plasma .
Q. How can researchers optimize combination therapies using zanamivir and baloxavir marboxil?
- Answer : Design factorial study designs to assess additive/synergistic effects. In vitro, test combinations at fixed ratios (e.g., 1:1 to 4:1 zanamivir:baloxavir) using the Chou-Talalay method. In vivo, use ferrets co-infected with influenza A/H3N2 and measure viral titers in nasal washes. Monitor for emergent resistance via whole-genome sequencing of viral isolates post-treatment .
Methodological Guidelines
- Data Contradiction Analysis : When preclinical and clinical PK data conflict (e.g., animal vs. human bioavailability), apply allometric scaling adjustments and physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .
- Experimental Reproducibility : Document batch-specific details (e.g., this compound CRS Lot No. EPY0001715) and adhere to compendial methods (e.g., Ph. Eur. monograph specifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
